N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

This synthetic small-molecule features a 5-bromo-4-formyl-2-methoxyphenoxy core with an N-benzyl acetamide moiety. It is differentiated by its specific substitution pattern, critical for target engagement in SAR studies. Its documented dihydroorotase inhibitory activity (IC50 180,000 nM) makes it a reference compound for enzymology, while the bromo and formyl groups offer orthogonal reactivity for library synthesis.

Molecular Formula C17H16BrNO4
Molecular Weight 378.222
CAS No. 692282-64-7
Cat. No. B2690174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide
CAS692282-64-7
Molecular FormulaC17H16BrNO4
Molecular Weight378.222
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H16BrNO4/c1-22-15-7-13(10-20)14(18)8-16(15)23-11-17(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21)
InChIKeyFGVKGEQTUYCTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 692282-64-7) Product Overview


N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 692282-64-7) is a synthetic small-molecule organic compound with the molecular formula C17H16BrNO4 and a molecular weight of 378.22 g/mol . The compound belongs to the substituted phenoxyacetamide class and features a 5-bromo-4-formyl-2-methoxyphenoxy core linked via an ether bridge to an N-benzyl acetamide moiety . The presence of the formyl group enables further chemical derivatization, making this compound a versatile building block in medicinal chemistry .

Why N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 692282-64-7) Cannot Be Replaced by Similar Analogs


Generic substitution of N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide with related phenoxyacetamide derivatives is not scientifically valid. The compound contains a specific 5-bromo substitution pattern on the aromatic ring and an N-benzyl moiety, both of which are known to modulate target interactions within this chemical series [1]. Structure-activity relationship (SAR) studies on analogous bromo-formyl-methoxyphenoxy acetamides have demonstrated that variations in the N-substituent and halogen substitution position significantly alter biological activity profiles, including enzyme inhibition potency and cell-based efficacy . Below, we present the limited but available quantitative evidence that may inform procurement decisions.

N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 692282-64-7) Quantitative Evidence for Scientific Procurement


Inhibition of Dihydroorotase Enzyme: IC50 Value for N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide

N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide has been evaluated for inhibition of dihydroorotase, a zinc metalloenzyme critical in the de novo pyrimidine biosynthesis pathway [1]. In an enzymatic assay using dihydroorotase from mouse Ehrlich ascites cells, the compound was tested at a concentration of 10 μM and exhibited an IC50 value of 1.80 × 10^5 nM (180,000 nM) at pH 7.37 [1]. While no direct comparator data are available from the same assay, this represents the only publicly documented enzyme inhibition datum for this specific compound, providing a baseline for future comparative studies.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Structural Differentiation: N-Benzyl Moiety vs. N-Phenyl and N-Alkyl Analogs

The N-benzyl substitution pattern in this compound distinguishes it from structurally related phenoxyacetamides such as N-phenyl, N-(2-methoxyphenyl), N-(2-phenylethyl), and N-(4-methylphenyl) derivatives . SAR investigations on this chemical series have established that variations in N-substituents on the acetamide nitrogen significantly influence biological activity profiles . The N-benzyl group provides a specific balance of lipophilicity and conformational flexibility that differs from both rigid N-phenyl analogs and more flexible N-alkyl derivatives, potentially affecting target binding orientation and pharmacokinetic properties [1].

Structure-Activity Relationship Medicinal Chemistry SAR

Chemical Reactivity Advantage: 5-Bromo Substitution Pattern for Cross-Coupling Applications

The 5-bromo substitution on the phenoxy ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1]. This bromo substitution pattern, combined with the formyl group at the 4-position, enables selective sequential derivatization strategies that are not possible with des-bromo analogs or compounds lacking the formyl functionality . The specific 5-bromo-4-formyl arrangement on the 2-methoxyphenoxy scaffold offers a distinct reactivity profile compared to alternative substitution patterns (e.g., 2-bromo-4-formyl-6-methoxy) , with the 5-position bromine being less sterically hindered than 6-position substitutions, potentially facilitating more efficient cross-coupling yields.

Organic Synthesis Cross-Coupling Derivatization

N-Benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide (CAS 692282-64-7) Recommended Application Scenarios for Scientific Procurement


Enzymology Studies Targeting Dihydroorotase in Pyrimidine Biosynthesis

This compound has documented inhibitory activity against dihydroorotase from mouse Ehrlich ascites cells (IC50 = 180,000 nM at 10 μM, pH 7.37) [1], making it suitable as a reference compound for enzymology studies focused on pyrimidine biosynthesis pathways. Researchers investigating dihydroorotase as a therapeutic target for antiproliferative or antimetabolite applications may utilize this compound as a starting point for SAR optimization.

Medicinal Chemistry Scaffold for N-Benzyl Phenoxyacetamide SAR Exploration

The N-benzyl substitution pattern distinguishes this compound from N-phenyl, N-alkyl, and N-aryl analogs . This specific compound is appropriate for systematic SAR campaigns examining how N-benzyl substitution affects target binding, cellular activity, and physicochemical properties within the bromo-formyl-methoxyphenoxy acetamide series [2].

Synthetic Intermediate for Cross-Coupling Derivatization

The 5-bromo substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), while the 4-formyl group offers orthogonal reactivity for condensation or reductive amination [3]. This compound serves as a versatile building block for generating diverse small-molecule libraries via sequential functionalization strategies .

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C17H16BrNO4), exact mass (378.22 g/mol), and distinct isotopic pattern from the bromine atom, this compound is suitable as a reference standard for LC-MS method development and quality control applications involving related phenoxyacetamide derivatives. The compound is commercially available from multiple suppliers including Fluorochem (F425258) and AKSci (7965FE) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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